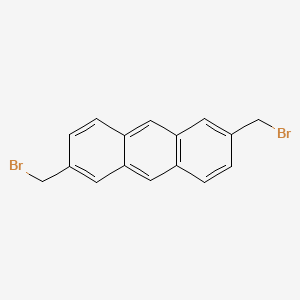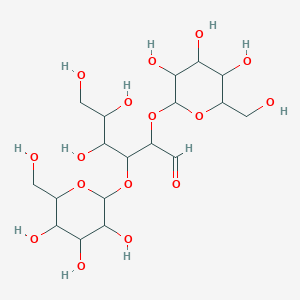
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene is a complex organic compound featuring a pyrrolidine ring attached to a benzene ring with two phenylmethoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method starts with the cyclization of a suitable precursor to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The phenylmethoxy groups contribute to the compound’s overall stability and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene is unique due to its specific substitution pattern and the presence of two phenylmethoxy groups, which enhance its biological activity and stability compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C24H25NO2 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-[3,4-bis(phenylmethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C24H25NO2/c1-3-8-19(9-4-1)17-26-23-14-13-21(22-12-7-15-25-22)16-24(23)27-18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16,22,25H,7,12,15,17-18H2 |
Clave InChI |
XXNVIELBVPXDHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)

![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)



![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
